

In-Depth Technical Guide: Diethyl 3,4-furandicarboxylate (CAS: 30614-77-8)

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Compound of Interest

Compound Name: *Diethyl 3,4-furandicarboxylate*

Cat. No.: *B1294836*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 3,4-furandicarboxylate is a furan derivative with notable biological activities, including antiproliferative and antibacterial properties. This technical guide provides a comprehensive overview of its chemical and physical characteristics, detailed experimental protocols for its synthesis and analysis, and an exploration of its mechanism of action. The information presented herein is intended to support research and development efforts in medicinal chemistry and materials science.

Chemical and Physical Properties

Diethyl 3,4-furandicarboxylate is a diester derivative of furan-3,4-dicarboxylic acid. Its key chemical and physical properties are summarized in the table below.

Property	Value	Reference
CAS Number	30614-77-8	N/A
Molecular Formula	C ₁₀ H ₁₂ O ₅	[1]
Molecular Weight	212.20 g/mol	[1]
Appearance	Colorless to pale yellow liquid	
Boiling Point	155 °C at 13 mmHg	[2]
Density	1.14 g/mL at 25 °C	[2]
Refractive Index	1.47 at 20 °C	[2]
Solubility	Soluble in organic solvents	

Spectroscopic Data

The structural elucidation of **diethyl 3,4-furandicarboxylate** is supported by various spectroscopic techniques. The expected characteristic data are presented below.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹ H NMR	¹³ C NMR
Assignment	δ (ppm)
Furan-H	~8.0
-O-CH ₂ -	~4.3 (quartet)
-CH ₃	~1.3 (triplet)

Note: Predicted values based on typical chemical shifts for similar structures. Actual experimental data may vary.

Mass Spectrometry (MS)

m/z	Assignment
212	$[M]^+$ (Molecular Ion)
183	$[M - C_2H_5]^+$
167	$[M - OC_2H_5]^+$
139	$[M - COOC_2H_5]^+$

Note: Predicted fragmentation pattern for Electron Ionization (EI) mass spectrometry.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment
~3100	C-H stretch (aromatic)
~2980	C-H stretch (aliphatic)
~1720	C=O stretch (ester)
~1580, 1500	C=C stretch (furan ring)
~1250	C-O stretch (ester)

Note: Predicted absorption bands based on typical IR frequencies for the functional groups present.

Experimental Protocols

Synthesis of Diethyl 3,4-furandicarboxylate

A common method for the synthesis of **diethyl 3,4-furandicarboxylate** is the thermal isomerization of diethyl acetylenedicarboxylate.

Procedure:

- In a suitable reaction vessel, place diethyl acetylenedicarboxylate.
- Heat the vessel to the appropriate isomerization temperature (specific temperature and reaction time to be optimized based on laboratory scale and equipment).

- Monitor the reaction progress using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Upon completion, cool the reaction mixture to room temperature.
- Purify the crude product using vacuum distillation or column chromatography on silica gel to obtain pure **diethyl 3,4-furandicarboxylate**.

Analytical Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable for the analysis and purification of **diethyl 3,4-furandicarboxylate**.^[3]

- Column: Newcrom R1
- Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility). The exact gradient or isocratic conditions should be optimized for the specific application.
- Detection: UV detector at a wavelength determined by the UV-Vis spectrum of the compound.
- Application: This method can be scaled for preparative separation to isolate impurities or for pharmacokinetic studies.^[3]

Biological Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Protocol:

- Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of **diethyl 3,4-furandicarboxylate** and incubate for a specified period (e.g., 24, 48, or 72 hours).

- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
- Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC_{50} value.

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

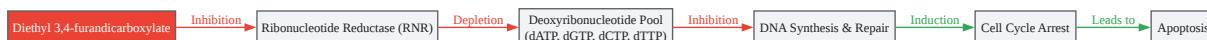
- Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism (Gram-positive bacteria).
- Serial Dilutions: Perform serial two-fold dilutions of **diethyl 3,4-furandicarboxylate** in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
- Inoculation: Inoculate each well with the bacterial suspension.
- Incubation: Incubate the plate at 37°C for 16-20 hours.
- MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mechanism of Action and Biological Pathways

Antiproliferative Activity: Inhibition of Ribonucleotide Reductase

Diethyl 3,4-furandicarboxylate exhibits its antiproliferative effects by targeting and inhibiting the enzyme ribonucleotide reductase (RNR). RNR is a crucial enzyme in the de novo synthesis of deoxyribonucleotides, the building blocks of DNA.^[4]

By inhibiting RNR, **diethyl 3,4-furandicarboxylate** disrupts the DNA synthesis pathway, leading to a depletion of the deoxyribonucleotide pool.^[4] This, in turn, halts DNA replication and repair, ultimately inducing cell cycle arrest and apoptosis in rapidly proliferating cancer cells.^[4]

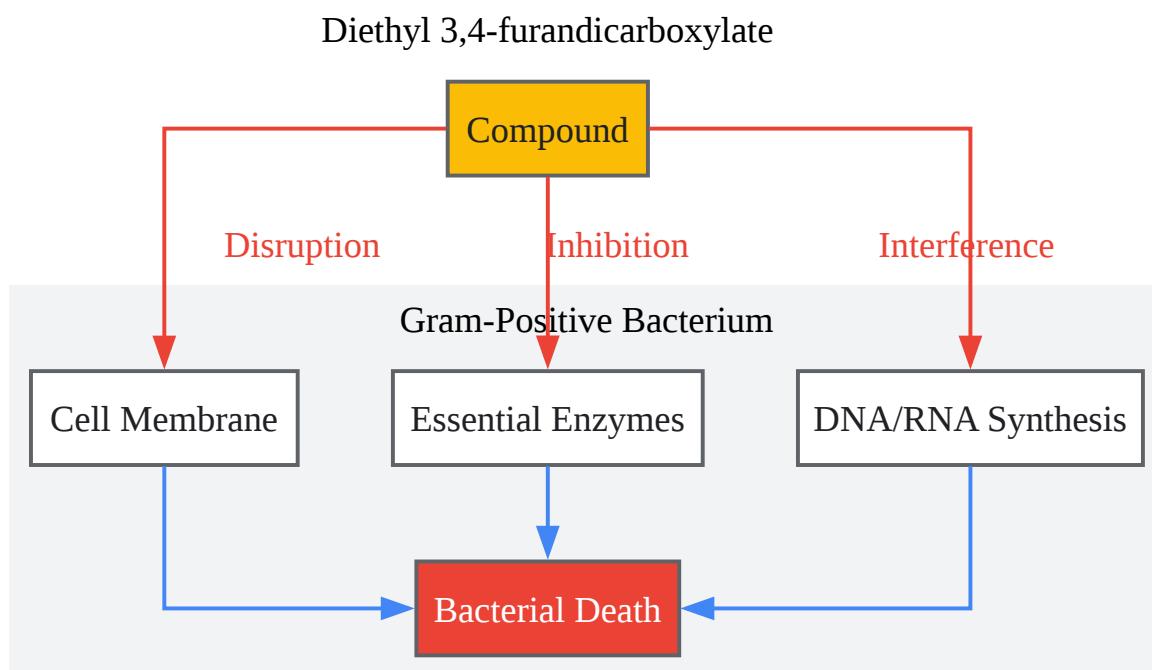


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Antiproliferative Mechanism of Action

Antibacterial Activity

The antibacterial activity of **diethyl 3,4-furandicarboxylate** has been observed against Gram-positive bacteria. While the precise mechanism is not fully elucidated for this specific compound, furan derivatives are known to exert their antibacterial effects through various mechanisms, including disruption of the bacterial cell membrane, inhibition of essential enzymes, and interference with nucleic acid synthesis.



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Proposed Antibacterial Mechanisms

Applications and Future Perspectives

Diethyl 3,4-furandicarboxylate serves as a versatile building block in organic synthesis. Its demonstrated biological activities make it a promising scaffold for the development of novel therapeutic agents. Further research is warranted to explore its full potential in drug discovery, including lead optimization to enhance potency and selectivity. Additionally, its furan core makes it a candidate for the synthesis of bio-based polymers and other sustainable materials.

Safety Information

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling **diethyl 3,4-furandicarboxylate**. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

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